molecular formula C13H15N3O2 B8314948 6-Piperidin-1-yl-1H-quinazoline-2,4-dione

6-Piperidin-1-yl-1H-quinazoline-2,4-dione

Cat. No. B8314948
M. Wt: 245.28 g/mol
InChI Key: YBIQOVLCXNMADI-UHFFFAOYSA-N
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Patent
US07262200B2

Procedure details

2-Amino-5-piperidin-1-yl-benzamide (210 mg, 2.33 mmol) in dry dioxane (50 mL) was treated with 2N phosgene solution (1.28 mL in toluene). The resulting orange precipitate was heated to 80 C to give after 3 h, a pale yellow solid. The solution was cooled in an ice bath and the product was collect by filtration to give 6-Piperidin-1-yl-1H-quinazoline-2,4-dione 525 mg (91% yield) HPLC tr=3.6 min (85%), LCMS m/e 246.2 (M+H).
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
1.28 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:8]([N:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)=[CH:7][C:3]=1[C:4]([NH2:6])=[O:5].[C:17](Cl)(Cl)=[O:18]>O1CCOCC1>[N:11]1([C:8]2[CH:7]=[C:3]3[C:2](=[CH:10][CH:9]=2)[NH:1][C:17](=[O:18])[NH:6][C:4]3=[O:5])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
210 mg
Type
reactant
Smiles
NC1=C(C(=O)N)C=C(C=C1)N1CCCCC1
Name
Quantity
1.28 mL
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting orange precipitate was heated to 80 C
CUSTOM
Type
CUSTOM
Details
to give after 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
the product was collect by filtration

Outcomes

Product
Name
Type
product
Smiles
N1(CCCCC1)C=1C=C2C(NC(NC2=CC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 525 mg
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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